molecular formula C18H23N3O6 B1639275 Z-Gly-pro-ala-OH CAS No. 5891-41-8

Z-Gly-pro-ala-OH

Cat. No. B1639275
CAS RN: 5891-41-8
M. Wt: 377.4 g/mol
InChI Key: PYRIIPBSDFLGNG-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Z-Gly-pro-ala-OH” is a substrate for microbial collagenase (MMP-1). The enzymatic cleavage of Z-Gly-pro-ala-OH yields Gly-Pro-Ala, which is determined colorimetrically by reaction with ninhydrin .


Synthesis Analysis

While specific synthesis methods for “Z-Gly-pro-ala-OH” were not found in the search results, it’s known that amino acids like “Z-Gly-pro-ala-OH” are widely used in solution phase peptide synthesis . The synthesis often involves protecting certain amino and carboxyl groups during the synthesis of a peptide .


Molecular Structure Analysis

The molecular formula of “Z-Gly-pro-ala-OH” is C18H23N3O6 . Its average mass is 377.392 Da and its monoisotopic mass is 377.158691 Da .


Chemical Reactions Analysis

The primary chemical reaction involving “Z-Gly-pro-ala-OH” is its enzymatic cleavage by microbial collagenase (MMP-1) to yield Gly-Pro-Ala . This reaction is determined colorimetrically by reaction with ninhydrin .


Physical And Chemical Properties Analysis

The molecular weight of “Z-Gly-pro-ala-OH” is 588.61 . Its density is 1.368g/cm3, and it has a boiling point of 1044.7ºC at 760mmHg .

Scientific Research Applications

Enzyme Stability

  • Z-Gly-pro-ala-OH, as part of various peptide compounds, has been studied for its interaction with enzymes. For instance, English and Stammer (1978) explored the enzyme stability of dehydropeptides, including Z-Gly-Gly-Phe-Phe-Ala · OH and its corresponding unsaturated peptide. They found that the saturated compound was rapidly hydrolyzed by chymotrypsin and thermolysin, while the dehydropeptide remained unhydrolyzed, suggesting a new method of peptide stabilization against enzymolysis (English & Stammer, 1978).

Inhibition of Enzymes

  • Z-Gly-Pro-CHN2, a similar compound to Z-Gly-pro-ala-OH, was synthesized and tested by Knisatschek and Bauer (1986) for its ability to inhibit post-proline cleaving enzyme from bovine brain. The study revealed that Z-Gly-Pro-CHN2 could inactivate the enzyme completely and irreversibly at low concentrations, making it a valuable tool for studying the physiological function of this enzyme within neuropeptide metabolism (Knisatschek & Bauer, 1986).

Secondary Structure of Peptides

  • Kricheldorf and Müller (1984) investigated the cis-trans isomerism of prolyl units in various oligopeptides, including Z-Gly-Pro-OH. Their study provided insights into the chemical shifts and isomerism in solid oligopeptides, contributing to the understanding of peptide structureand conformation (Kricheldorf & Müller, 1984).

Hydrogen Abstraction Reactions in Amino Acids

  • Research by Owen et al. (2012) explored the hydrogen abstraction reactions by (•)OH in various conformations of Gly and Ala dimethyl amides. This study provided insights into the potential unfolding of amino acid residues, relevant to the understanding of peptide and protein folding, and implications in diseases like Alzheimer's (Owen et al., 2012).

Proline Cis-Trans Isomerization in Oligopeptides

  • Grathwohl and Wüthrich (1981) measured the rate of cis-trans interconversion of X-Pro bonds in oligopeptides, including Z-Gly-Pro-OH. This study contributed to the understanding of peptide dynamics, particularly in the context of protein folding and structure (Grathwohl & Wüthrich, 1981).

Gas Phase IR Spectra of Tri-Peptide

  • Chakraborty et al. (2012) investigated the infrared spectra of three-residue peptides, including analogs of Z-Gly-Pro-OH. Their research provided detailed insights into the hydrogen-bonding network and structural elements of peptides in the gas phase (Chakraborty et al., 2012).

Synthesis and Catalysis Studies

  • Various studies have focused on the synthesis of peptides involving Z-Gly-Pro-OH and its derivatives. For example, Schuster et al. (1989) examined the synthesis of model peptides catalyzed by ficin, contributing to the understanding of peptide synthesis mechanisms (Schuster, Mitin & Jakubke, 1989).

Mechanism of Action

The mechanism of action for “Z-Gly-pro-ala-OH” involves its role as a substrate for microbial collagenase (MMP-1). The enzymatic cleavage of “Z-Gly-pro-ala-OH” yields Gly-Pro-Ala, which can be determined colorimetrically by reaction with ninhydrin .

Future Directions

While specific future directions for “Z-Gly-pro-ala-OH” were not found in the search results, it’s known that amino acids and their derivatives have attracted considerable attention due to their remarkable properties, including wide sources, low cost, and high suitability for modifications . They are ideal precursors for the preparation of chiral compounds and can be used to design and synthesize amino acid ionic liquids with specific functions .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6/c1-12(17(24)25)20-16(23)14-8-5-9-21(14)15(22)10-19-18(26)27-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,26)(H,20,23)(H,24,25)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRIIPBSDFLGNG-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-pro-ala-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Gly-pro-ala-OH
Reactant of Route 2
Z-Gly-pro-ala-OH
Reactant of Route 3
Z-Gly-pro-ala-OH
Reactant of Route 4
Z-Gly-pro-ala-OH
Reactant of Route 5
Z-Gly-pro-ala-OH
Reactant of Route 6
Reactant of Route 6
Z-Gly-pro-ala-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.